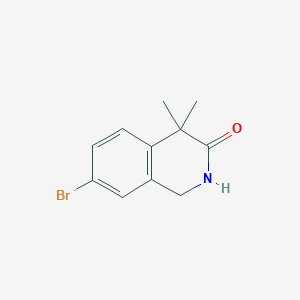
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the bromination of 4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, starting from readily available precursors. The process may include steps like cyclization, bromination, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one may have applications in:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its structural similarity to bioactive isoquinoline derivatives.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action for compounds like 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom may enhance binding affinity or selectivity towards these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its aromatic properties and biological activity.
4,4-Dimethyl-1,2-dihydroisoquinolin-3(4H)-one: The non-brominated precursor.
Other Brominated Isoquinolines: Compounds with similar structures but different substitution patterns.
Uniqueness
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
IUPAC Name |
7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEJJHIXFHUNEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
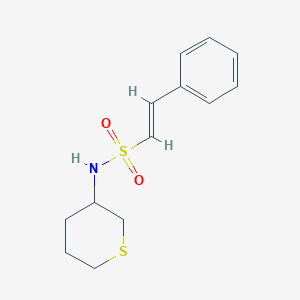

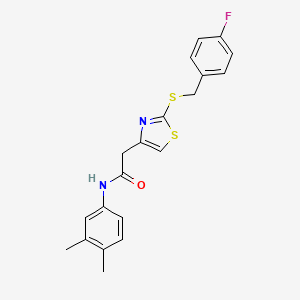

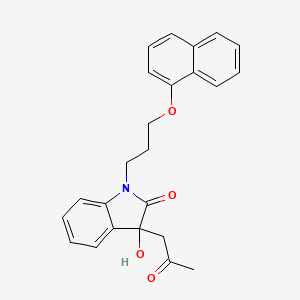
![2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2385059.png)
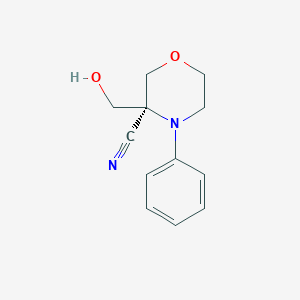
![5-amino-1-{[(4-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)
![6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2385066.png)
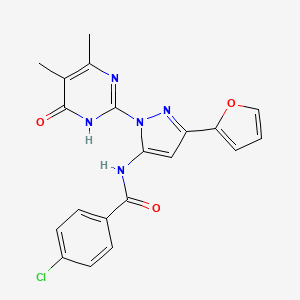
![4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide](/img/structure/B2385069.png)
![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)
![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2385074.png)
